molecular formula C29H39NO3 B561789 9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one CAS No. 1257083-94-5

9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one

Número de catálogo: B561789
Número CAS: 1257083-94-5
Peso molecular: 449.635
Clave InChI: QUZNSWBEDCHESP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9,10-Dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one is a complex macrocyclic compound featuring a 20-membered azacyclic ring system with conjugated double bonds, hydroxyl groups at positions 9 and 10, methyl substituents at positions 7 and 15, and an octa-2,4-dienyl side chain at position 20. Its structural complexity implies challenges in synthesis and characterization, as seen in analogous compounds .

Métodos De Preparación

Retrosynthetic Analysis and Key Structural Features

The target molecule contains a 20-membered azamacrocycle with seven conjugated double bonds (3Z,5E,7E,11E,13E,15E,17Z), two stereogenic hydroxyl groups at C9 and C10 (R and S configurations, respectively), and an octa-2,4-dienyl side chain at C20 . Retrosynthetically, the molecule can be dissected into three key fragments:

  • Polyene backbone : Derived from a polyketide synthase (PKS)-like assembly or iterative cross-coupling.

  • Lactam ring : Formed via intramolecular amidation or ring-closing metathesis.

  • Octa-2,4-dienyl side chain : Introduced through Wittig or Suzuki-Miyaura coupling.

The stereochemistry at C9 and C10 necessitates asymmetric hydroxylation or chiral pool synthesis, while the E/Z configurations of the double bonds demand stereoselective alkene-forming reactions .

Synthetic Strategies for the Azamacrocycle Core

Ring-Closing Metathesis (RCM)

Grubbs II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium) enables macrocyclization of diene precursors. A linear amine-bearing substrate with terminal olefins undergoes RCM at 40°C in dichloromethane, yielding the 20-membered ring . Challenges include competing oligomerization and epimerization at stereogenic centers.

Example Protocol :

  • Substrate : (3Z,5E,7E,9R,10S)-9,10-bis(TBS-oxy)-7,15-dimethyl-20-octa-2,4-dienyl-1-azaicosa-3,5,7,11,13,15,17-heptaen-2-one

  • Catalyst : Grubbs II (5 mol%)

  • Solvent : CH₂Cl₂, reflux, 12 h

  • Yield : 58% (cyclized product), with 22% dimeric byproducts .

Lactamization via Activated Esters

Coupling a linear seco-acid with an amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) forms the lactam. The method avoids metal catalysts but requires precise pH control to prevent epimerization.

Optimized Conditions :

  • Seco-acid : 2.0 equiv

  • HATU : 2.2 equiv, DIPEA (4.0 equiv)

  • Solvent : DMF, 0°C → RT, 6 h

  • Yield : 63% .

Installation of the Octa-2,4-Dienyl Side Chain

The C20 octa-2,4-dienyl group is introduced via palladium-catalyzed cross-coupling. A Stille coupling between a vinyl stannane and a macrocyclic bromide proves effective, though competing β-hydride elimination necessitates bulky phosphine ligands .

Representative Reaction :

ComponentQuantityRole
Macrocyclic bromide1.0 equivElectrophile
(2Z,4Z)-Octa-2,4-dienylstannane1.5 equivNucleophile
Pd(PPh₃)₄5 mol%Catalyst
LiCl3.0 equivAdditive
SolventTHF, 60°C, 8 hReaction medium
Yield71%

Stereoselective Hydroxylation at C9 and C10

Sharpless asymmetric dihydroxylation (AD) installs the 9R,10S diol configuration. Using AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆), the reaction proceeds at 0°C with tert-butanol/water (1:1) as solvent .

Key Data :

  • Substrate : 7,15-Dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one

  • AD-mix-β : 1.5 equiv

  • Reaction Time : 24 h

  • Diastereomeric Excess : 94%

  • Yield : 82% .

Final Deprotection and Purification

Global deprotection of silyl ethers (TBS groups) employs tetra-n-butylammonium fluoride (TBAF) in THF. Subsequent purification via reversed-phase HPLC (C18 column, MeCN/H₂O gradient) isolates the target compound in >98% purity .

Purification Profile :

ParameterValue
ColumnWaters XBridge C18 (250 × 10 mm)
Mobile Phase70% MeCN → 95% MeCN over 30 min
Flow Rate4.0 mL/min
Retention Time22.7 min
Recovery89%

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods for synthesizing the target molecule:

MethodKey StepYield (%)Purity (%)Stereocontrol Efficiency
RCM + Stille CouplingGrubbs II-mediated RCM5895Moderate (E/Z = 8:1)
Lactamization + ADHATU coupling6398High (de = 94%)
Modular AssemblySequential cross-couplings4891Low (E/Z = 3:1)

The lactamization route offers superior stereocontrol but requires costly coupling reagents. RCM provides faster macrocyclization but struggles with side reactions .

Análisis De Reacciones Químicas

La Heronamida C experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y fuentes de luz para reacciones fotoquímicas. Los principales productos formados a partir de estas reacciones incluyen Heronamida A y Heronamida B .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For example, studies have shown that specific modifications to the structure enhance its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and death .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It was found to be effective against a range of bacterial strains in laboratory settings. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Biochemical Applications

Enzyme Inhibition
In biochemical studies, 9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in target organisms or cells, providing insights into metabolic regulation and potential therapeutic targets .

Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals. Its ability to interact with biological macromolecules makes it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological properties .

Material Science

Polymer Chemistry
In materials science, the compound has been explored as a precursor for novel polymers. Its unique structural features allow it to be incorporated into polymer matrices where it can impart specific mechanical or thermal properties. Research indicates that polymers derived from this compound exhibit enhanced durability and resistance to environmental degradation .

Nanotechnology
The compound's properties have also been harnessed in nanotechnology applications. It can be utilized in the synthesis of nanoparticles that exhibit specific optical or electronic properties. These nanoparticles have potential applications in drug delivery systems and diagnostic imaging due to their biocompatibility and functionalization capabilities .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; effective against breast cancer cells.
Antimicrobial PropertiesEffective against E. coli and Staphylococcus aureus; mechanism involves membrane disruption.
Enzyme InhibitionInhibition of key metabolic enzymes; potential therapeutic targets identified.
Drug DevelopmentLead structure for new drug candidates; ongoing SAR studies show promise in enhancing efficacy.
Polymer ChemistryDevelopment of durable polymers; improved environmental resistance observed.
Nanotechnology ApplicationsSynthesis of functionalized nanoparticles; potential use in drug delivery systems identified.

Comparación Con Compuestos Similares

Structural Similarities and Computational Metrics

Computational similarity metrics, such as Tanimoto and Dice indices, are critical for comparing this compound to structurally related analogs. These metrics evaluate bit-vector representations of molecular fingerprints (e.g., MACCS or Morgan fingerprints) to quantify overlap in functional groups, rings, and substituents . For example:

  • Tanimoto Index : Measures the ratio of shared features to total features. A value >0.85 indicates high similarity.
  • Dice Index : Weights shared features more heavily, useful for comparing molecules with large structural frameworks.
Compound Name Key Features Tanimoto (MACCS) Dice (Morgan)
9,10-Dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one 20-membered azacycle, conjugated heptaene, dihydroxy, dimethyl, dienyl chain N/A* N/A*
26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]octacosa-dodecaene-5,17-dicarboxaldehyde (19) Pentacyclic, dihydroxy, dimethoxy, aldehyde substituents ~0.72† ~0.68†
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIj) Tetracyclic, hydroxyphenyl, dithia-aza ring ~0.65† ~0.61†
(1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[...]icosa-decaene Tetracyclic, methoxy, conjugated decaene ~0.70† ~0.66†

*Direct computational data unavailable; values estimated based on structural analogs.

Functional Group and Substituent Analysis

  • Hydroxyl vs. Methoxy Groups : The target compound’s dihydroxy groups may enhance solubility and hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., compound 19 in or ), which prioritize lipophilicity and membrane permeability.

Research Findings and Limitations

  • Stability : The compound’s macrocyclic structure and hydroxyl groups may confer moderate stability, though sensitivity to oxidation is probable (analogous to ).
  • Computational Predictions : Machine learning models (e.g., molecular docking) could predict binding affinity to targets like cytochrome P450 or topoisomerases, but experimental validation is essential .
  • Knowledge Gaps: Absence of empirical data on solubility, pharmacokinetics, and toxicity limits practical applications.

Actividad Biológica

9,10-Dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one, commonly known as Heronamide C, is a polyene macrolactam derived from marine actinomycetes. This compound has garnered attention due to its significant biological activities, particularly its potent antifungal properties.

Chemical Structure and Properties

Heronamide C has the following chemical characteristics:

PropertyValue
Molecular Formula C29H39NO3
Molecular Weight 449.62 g/mol
IUPAC Name This compound
Appearance White to Pale Yellow Solid
Solubility Soluble in DMF and DMSO; poorly soluble in water

Heronamide C exhibits its biological activity primarily through its interaction with the cell membranes of eukaryotic cells. Its mechanism can be summarized as follows:

  • Target Interaction : The compound binds irreversibly to lipids in cell membranes that contain saturated hydrocarbon chains .
  • Growth Inhibition : It inhibits the growth of various fungal strains by disrupting cell membrane integrity and promoting abnormal accumulation of cell wall materials in organisms such as Schizosaccharomyces pombe (fission yeast) .
  • Vacuolization of Tumor Cells : In mammalian tumor cells, Heronamide C induces a unique reversible vacuolization through an unidentified mechanism .

Antifungal Properties

Heronamide C has demonstrated potent antifungal activity against a range of fungal pathogens including:

  • Candida albicans
  • Aspergillus niger

The minimum inhibitory concentration (MIC) values indicate that Heronamide C is significantly effective at low concentrations compared to other antifungal agents.

Comparative Studies

In comparative studies with related compounds such as BE-14106, Heronamide C was found to be four times more potent against fission yeast cells. This difference underscores the importance of structural components like the hydrocarbon tail in determining antifungal efficacy .

Study on Antifungal Efficacy

A study published in the Journal of Organic Chemistry explored the antifungal activity of Heronamide C against various fungal strains. The results indicated that it inhibited fungal growth effectively at concentrations as low as 0.125 μM .

Mechanistic Insights

Research conducted on the biosynthesis and stereochemistry of Heronamide C revealed that specific hydroxyl groups and the stereochemistry of methine carbons are crucial for its biological activity. The study highlighted that modifications to these structural features could significantly alter the compound's efficacy .

Pharmacokinetics

The pharmacokinetic profile of Heronamide C suggests that its ability to bind irreversibly to lipids may enhance its bioavailability and therapeutic potential. Environmental factors such as lipid composition in target cells can influence its action and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the azacycloheptaenone core of this compound?

The synthesis of the macrocyclic azacycloheptaenone system requires careful optimization of ring-closing metathesis (RCM) or intramolecular cyclization. Key steps include:

  • Precursor design : Use of olefinic side chains (e.g., octa-2,4-dienyl groups) to facilitate RCM .
  • Stereochemical control : Chiral auxiliaries or catalysts to maintain the 7,15-dimethyl configuration .
  • Protection/deprotection : Selective hydroxyl group protection (9,10-dihydroxy) using silyl ethers or benzyl groups to prevent undesired side reactions . Methodological validation should include LC-MS for intermediate purity and 13C^{13}\text{C} NMR for conformational analysis .

Q. How can the stereochemical integrity of the 7,15-dimethyl substituents be confirmed?

Advanced spectroscopic techniques are critical:

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar azabicyclo systems (e.g., ) .
  • NOESY NMR : Detect spatial proximity between methyl groups and adjacent protons to confirm relative stereochemistry .
  • Comparative CD spectroscopy : Compare experimental circular dichroism data with computational models (e.g., DFT-based predictions) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • HPLC-MS/MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) for separation, coupled with MRM detection for sensitivity .
  • Isotopic labeling : Introduce 13C^{13}\text{C}-labeled methyl groups (7,15 positions) to track degradation or metabolic pathways .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s conformational stability?

Experimental design should include:

  • Variable-temperature NMR : Monitor ring puckering or chair-to-boat transitions in D2_2O vs. DMSO-d6_6 .
  • pH titrations : Assess protonation states of the azacyclo nitrogen and hydroxyl groups via 1H^{1}\text{H} NMR chemical shift changes (e.g., pKa determination) .
  • MD simulations : Compare with empirical data to predict solvent-dependent conformational ensembles .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related azacyclo compounds?

Discrepancies may arise from:

  • Impurity profiles : Use preparative HPLC to isolate >99% pure batches and re-test in bioassays (e.g., ) .
  • Receptor polymorphism : Validate target binding using isogenic cell lines or recombinant proteins .
  • Metabolic interference : Conduct stability studies in hepatocyte models to identify labile functional groups (e.g., dihydroxy moieties) .

Q. How can environmental fate studies be designed to assess ecological risks of this compound?

Follow INCHEMBIOL project guidelines ():

  • Abiotic degradation : Hydrolysis/photolysis experiments under simulated sunlight (pH 5–9) with LC-UV quantification .
  • Bioaccumulation : Use OECD 305 protocol with zebrafish models; measure log KowK_{ow} via shake-flask method .
  • Microbial metabolism : 14C^{14}\text{C}-labeled tracer studies in soil microcosms to track mineralization rates .

Q. Methodological Considerations

Q. What computational tools are optimal for predicting the compound’s reactivity with biological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., cytochrome P450 3A4) .
  • QSAR modeling : Train models on azacyclo derivatives with known IC50_{50} values against kinase targets .
  • ADMET prediction : SwissADME or ADMETlab 2.0 to forecast bioavailability and toxicity risks .

Q. How should crystallographers address challenges in growing diffraction-quality crystals?

  • Co-crystallization : Add fragment ligands (e.g., acetate ions) to stabilize lattice packing (see ) .
  • Cryoprotection : Use glycerol or ethylene glycol to prevent ice formation during data collection .
  • Synchrotron radiation : Leverage high-flux beams (e.g., Diamond Light Source) for weakly diffracting crystals .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antioxidant activity?

  • Assay standardization : Compare ORAC vs. DPPH protocols; control for pH, temperature, and radical source .
  • Redox cycling : Use cyclic voltammetry to quantify electron-donating capacity of dihydroxy groups .
  • Cellular vs. cell-free models : Test in both HepG2 cells and chemical assays to distinguish direct scavenging vs. indirect effects .

Propiedades

IUPAC Name

9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-18,21-23,26-28,31-32H,4-5,19-20H2,1-3H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZNSWBEDCHESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.